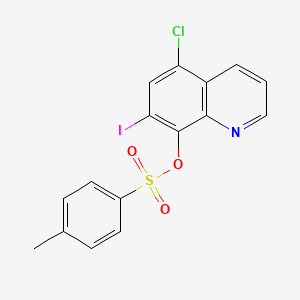
8-Quinolinol, 5-chloro-7-iodo-, 4-methylbenzenesulfonate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Quinolinol, 5-chloro-7-iodo-, 4-methylbenzenesulfonate (ester) is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is a derivative of 8-quinolinol, modified with chlorine and iodine atoms, and esterified with 4-methylbenzenesulfonate. Its unique structure imparts specific properties that make it valuable for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinol, 5-chloro-7-iodo-, 4-methylbenzenesulfonate (ester) typically involves the following steps:
Halogenation: The introduction of chlorine and iodine atoms to the 8-quinolinol core. This can be achieved through electrophilic halogenation reactions using reagents like chlorine gas (Cl2) and iodine (I2) in the presence of a catalyst.
Esterification: The esterification of the halogenated quinolinol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the ester linkage, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions are crucial for maintaining product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
8-Quinolinol, 5-chloro-7-iodo-, 4-methylbenzenesulfonate (ester) undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of 8-quinolinol derivatives and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester linkage yields 8-quinolinol derivatives and 4-methylbenzenesulfonic acid.
Applications De Recherche Scientifique
8-Quinolinol, 5-chloro-7-iodo-, 4-methylbenzenesulfonate (ester) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of metal ion interactions and as a fluorescent probe for detecting intracellular zinc ions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the formulation of topical medications for treating skin infections and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 8-Quinolinol, 5-chloro-7-iodo-, 4-methylbenzenesulfonate (ester) involves its ability to bind metal ions, disrupting metal-dependent biological processes. This compound can chelate metal ions, inhibiting their function and leading to antimicrobial or anticancer effects. The molecular targets and pathways involved include metal-dependent enzymes and proteins essential for cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-8-hydroxy-7-iodoquinoline (Clioquinol): Known for its antimicrobial properties and used in topical medications.
8-Hydroxyquinoline: A parent compound with metal-chelating properties, used in various applications including as a fungicide and in analytical chemistry.
Uniqueness
8-Quinolinol, 5-chloro-7-iodo-, 4-methylbenzenesulfonate (ester) is unique due to its specific esterification with 4-methylbenzenesulfonate, which imparts distinct chemical properties and enhances its solubility and stability. This modification differentiates it from other similar compounds and expands its range of applications.
By understanding the synthesis, reactions, applications, and mechanism of action of 8-Quinolinol, 5-chloro-7-iodo-, 4-methylbenzenesulfonate (ester), researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
63361-49-9 |
|---|---|
Formule moléculaire |
C16H11ClINO3S |
Poids moléculaire |
459.7 g/mol |
Nom IUPAC |
(5-chloro-7-iodoquinolin-8-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H11ClINO3S/c1-10-4-6-11(7-5-10)23(20,21)22-16-14(18)9-13(17)12-3-2-8-19-15(12)16/h2-9H,1H3 |
Clé InChI |
WDVVUGFLBIKIRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((7-(3-Bromophenyl)-2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)oxy)acetic acid](/img/structure/B13563205.png)

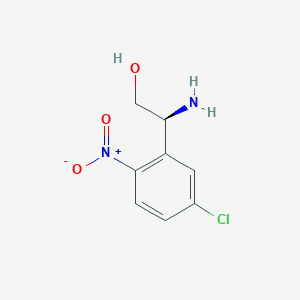
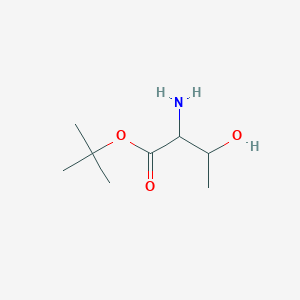
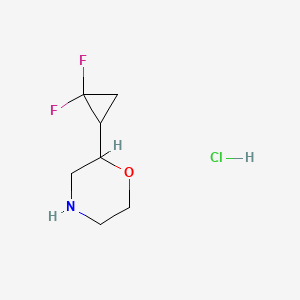
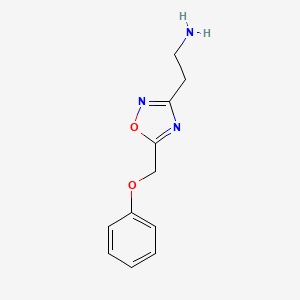
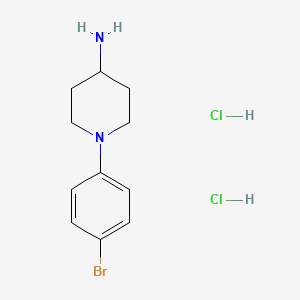


![2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13563254.png)
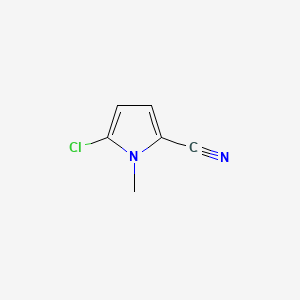

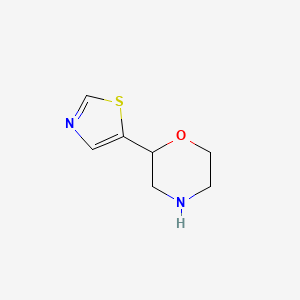
![6-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13563300.png)
